Cas no 1807211-21-7 (3-Chloromethyl-6-fluoro-2-methoxypyridine)

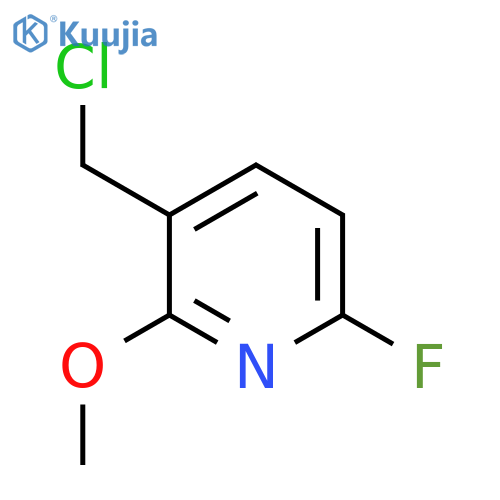

1807211-21-7 structure

商品名:3-Chloromethyl-6-fluoro-2-methoxypyridine

CAS番号:1807211-21-7

MF:C7H7ClFNO

メガワット:175.587984323502

CID:4902766

3-Chloromethyl-6-fluoro-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloromethyl-6-fluoro-2-methoxypyridine

- 3-(Chloromethyl)-6-fluoro-2-methoxypyridine

-

- インチ: 1S/C7H7ClFNO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3

- InChIKey: UKQKOFRAPYBNOU-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC=C(N=C1OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 125

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 22.1

3-Chloromethyl-6-fluoro-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029010184-250mg |

3-Chloromethyl-6-fluoro-2-methoxypyridine |

1807211-21-7 | 95% | 250mg |

$931.00 | 2022-03-31 | |

| Alichem | A029010184-1g |

3-Chloromethyl-6-fluoro-2-methoxypyridine |

1807211-21-7 | 95% | 1g |

$2,923.95 | 2022-03-31 |

3-Chloromethyl-6-fluoro-2-methoxypyridine 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

5. Back matter

1807211-21-7 (3-Chloromethyl-6-fluoro-2-methoxypyridine) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量